molecular formula C62H95N16O28P B234048 1-Hydroxy-2-heptadecen-4-one CAS No. 142465-60-9

1-Hydroxy-2-heptadecen-4-one

Cat. No.: B234048
CAS No.: 142465-60-9
M. Wt: 268.4 g/mol
InChI Key: HHFNZZVOFFAAFC-FYWRMAATSA-N
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Description

1-Hydroxy-2-heptadecen-4-one (C₁₇H₃₂O₂) is a long-chain aliphatic ketone with a hydroxyl group at position 1, a double bond at position 2, and a ketone at position 4. These features may influence solubility, reactivity, and biological interactions .

Properties

CAS No.

142465-60-9

Molecular Formula

C62H95N16O28P

Molecular Weight

268.4 g/mol

IUPAC Name

(E)-1-hydroxyheptadec-2-en-4-one

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15,18H,2-12,14,16H2,1H3/b15-13+

InChI Key

HHFNZZVOFFAAFC-FYWRMAATSA-N

SMILES

CCCCCCCCCCCCCC(=O)C=CCO

Isomeric SMILES

CCCCCCCCCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCCCCCCCCC(=O)C=CCO

Synonyms

1-Hydroxy-2-heptadecen-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-Hydroxy-2-heptadecen-4-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₇H₃₂O₂ 268.44 Hydroxy, ketone, alkene C17 chain; ketone at C4, double bond at C2
2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7) C₂₅H₄₀O₂ 372.59 Methoxy, phenol, alkene C17 chain with double bond at C10'; methoxy at C6
Irisquinone (1) C₂₄H₃₆O₃ 372.55 Quinone, methoxy, alkene Benzoquinone core; methoxy at C6
1-Heptadecene C₁₇H₃₄ 238.46 Alkene C17 chain; no oxygen functional groups
(4E)-1-(4-hydroxyphenyl)dec-4-en-3-one C₁₆H₂₀O₂ 244.33 Hydroxyphenyl, ketone, alkene C10 chain; ketone at C3; phenyl substituent

Physicochemical Properties

  • Polarity and Solubility: The hydroxy and ketone groups in this compound enhance polarity compared to 1-Heptadecene (nonpolar), improving solubility in polar solvents like acetone or methanol.
  • Thermal Stability: Quinone derivatives (e.g., Irisquinone) exhibit lower thermal stability due to redox-active quinone cores, whereas this compound’s ketone group is less reactive under standard conditions .

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